N-(3-fluorophenyl)-2-biphenylcarboxamide
Description
N-(3-Fluorophenyl)-2-biphenylcarboxamide is a synthetic carboxamide derivative characterized by a biphenyl backbone substituted with a fluorine atom at the 3-position of the phenyl ring attached to the carboxamide group. The fluorine atom enhances electronegativity and metabolic stability, making it a common substituent in drug design.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVRHULAKIIYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs, substituent positions, and biological activities:
Key Observations:
- Substituent Position: Fluorine at the 3-position (meta) on the phenyl ring (as in the target compound) is less common than para-substitution (e.g., 4-F in ). Meta-substitution may alter binding interactions due to steric and electronic effects .
- Core Structure Diversity: Biphenyl (target compound) vs. benzoxazole () or imidazo-pyridazine () cores influence solubility and target selectivity.
- Biological Activity Trends: Fluorinated carboxamides are frequently associated with receptor antagonism (e.g., orexin receptor in ) or enzyme inhibition (e.g., photosynthesis in ).
Research Findings and Implications
- Substituent Effects: Fluorine at the 3-position may improve metabolic stability compared to chloro or methoxy groups, as seen in . However, para-substitution (e.g., 4-F in ) might enhance steric accessibility for target binding.
- Therapeutic Potential: Structural similarities to orexin receptor antagonists () and kinase inhibitors () suggest possible applications in neurology or oncology, though direct evidence is needed.
- Synthetic Challenges: Introducing fluorine at the 3-position requires precise regiocontrol, as seen in , where chiral centers and fluorinated precursors are critical.
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